molecular formula C9H8FNOS2 B2724889 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol CAS No. 477889-73-9

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol

Cat. No. B2724889
CAS RN: 477889-73-9
M. Wt: 229.29
InChI Key: MWRUARLTYWJLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol” seems to be a derivative of benzothiazole. Benzothiazole derivatives are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their structural diversity and pharmacological properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity . Another method involves a one-pot three-component Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary based on the substituents attached to the benzothiazole ring. For example, the compound “2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE” has a linear formula of C15H13N3OS3 .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, the compound “2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE” has a molecular weight of 347.482 .

Scientific Research Applications

Anti-Tubercular Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These derivatives were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques . Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their potency against tuberculosis. Additionally, molecular docking studies have explored their interactions with the target enzyme DprE1, aiming for enhanced anti-tubercular efficacy.

Neuroprotective Effects

While not extensively studied, the compound’s structural features suggest possible neuroprotective properties. Researchers are exploring its impact on neuronal health, synaptic function, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can depend on their specific structure and the biological target. For instance, some benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. For instance, the compound “2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. Computational studies could also be carried out for the calculation of pharmacophore patterns and prediction of pharmacokinetic properties .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNOS2/c10-8(5-12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4,8,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRUARLTYWJLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.